Borotungstic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Borotungstic acid is a complex organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of hydroxydioxotungstenioboronic acid typically involves the reaction of tungsten and boron precursors under controlled conditions. One common method includes the use of tungsten hexachloride and boronic acid derivatives in the presence of a suitable solvent and catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the purity of the final product. The reaction conditions, such as temperature and pressure, are carefully optimized to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of hydroxydioxotungstenioboronic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product, which is essential for its applications in various industries.

化学反応の分析

Types of Reactions

Borotungstic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species, which may exhibit different reactivity and properties.

Reduction: Reduction reactions can convert the compound to lower oxidation state species, potentially altering its chemical behavior.

Substitution: The boronic acid moiety can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of hydroxydioxotungstenioboronic acid include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to optimize the desired transformation and yield.

Major Products Formed

The major products formed from the reactions of hydroxydioxotungstenioboronic acid depend on the specific reaction type and conditions. For example, oxidation reactions may yield higher oxidation state tungsten species, while substitution reactions can produce a variety of boronic acid derivatives with different functional groups.

科学的研究の応用

Borotungstic acid has a wide range of scientific research applications, including:

Chemistry: The compound is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.

Medicine: The compound is being explored for its potential use in drug delivery systems and as a therapeutic agent in the treatment of certain diseases.

Industry: this compound is used in the production of advanced materials, such as high-performance polymers and coatings, due to its stability and reactivity.

作用機序

The mechanism of action of hydroxydioxotungstenioboronic acid involves its interaction with specific molecular targets and pathways The compound’s boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, enabling it to act as a versatile reagent in various chemical transformations

類似化合物との比較

Borotungstic acid can be compared with other similar compounds, such as:

Borinic acids: These compounds contain boron and exhibit similar reactivity in terms of forming covalent bonds with nucleophiles

Boronic acids: While boronic acids are widely used in organic synthesis and medicinal chemistry, the presence of tungsten in hydroxydioxotungstenioboronic acid introduces additional reactivity and functionality, making it a more versatile compound for certain applications.

生物活性

Borotungstic acid, a member of the family of polyoxometalates (POMs), is recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Overview of this compound

This compound is represented by the formula H₅BW₁₂O₄₀ and is a type of Keggin structure POM. Its unique structural properties impart significant catalytic capabilities, particularly in biochemical reactions. The compound's Lewis acidity and ability to form complexes with biomolecules have been extensively studied.

1. Catalytic Activity

This compound exhibits strong catalytic properties due to its Lewis acid characteristics. It can facilitate various organic transformations, including oxidation reactions involving amino acids and peptides, which are critical for metabolic processes in living organisms .

2. Inhibition of Enzymatic Activity

Research indicates that this compound can inhibit specific enzymes, impacting cellular processes. For instance, studies have shown that it can inhibit tubulin polymerization, leading to apoptosis in cancer cells. This effect has been quantified with IC₅₀ values ranging from 0.48 to 2.1 µM against various cancer cell lines .

Antitumor Activity

This compound has demonstrated significant antitumor activity in vitro. Its ability to induce apoptosis in cancer cells has been linked to its interaction with tubulin, disrupting normal cellular functions and inhibiting cell division .

Antioxidant Properties

The compound also exhibits antioxidant activity, which is essential for protecting cells from oxidative stress. This property may contribute to its therapeutic effects in various diseases related to oxidative damage .

Case Studies

Research Findings

Recent studies have highlighted the versatility of this compound as a catalyst in biochemical transformations:

- Biomolecular Reactivity : Research indicates that this compound can cleave biologically relevant bonds such as phosphoester and glycosidic bonds, enhancing its potential as a therapeutic agent .

- Structural Optimization : Modifications to the borotungstic structure can improve its catalytic efficiency and selectivity towards specific biomolecules, paving the way for tailored drug design .

Q & A

Basic Research Questions

Q. How is the Keggin-type structure of borotungstic acid experimentally confirmed?

- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to identify characteristic vibrational bands. Peaks at 960 cm⁻¹ (W–Od), 917 cm⁻¹ (W–Oa), 810 cm⁻¹ (W–Ob), and 747 cm⁻¹ (W–Oc) confirm the Keggin framework. Additional peaks at 504 cm⁻¹ and 1,004 cm⁻¹ correspond to W–O–B stretching, while 1,410 cm⁻¹ indicates B–O asymmetric vibrations . Thermogravimetric analysis (TGA) further validates structural hydration states, showing weight losses at 20–175°C (non-coordinated H₂O), 175–345°C (coordinated H₂O), and 345–650°C (B–O bond decomposition) .

Q. What are the standard protocols for synthesizing this compound catalysts?

- Methodological Answer : Homogeneous synthesis involves dissolving stoichiometric ratios of boron and tungsten precursors in acidic aqueous media, followed by slow evaporation for crystallization. For heterogeneous catalysts (e.g., micellar systems), incorporate this compound into surfactant matrices to enhance surface area and recyclability. Purity is verified via X-ray diffraction (XRD) to ensure absence of secondary phases .

Q. How to assess the catalytic efficiency of this compound in esterification reactions?

- Methodological Answer : Conduct kinetic studies under controlled conditions (temperature, molar ratios, catalyst loading). Monitor free fatty acid (FFA) conversion via titration or NMR. For example, in biodiesel production, optimize at 60–80°C with a methanol-to-FFA ratio of 10:1 and 5 wt% catalyst, achieving >90% conversion . Compare turnover frequencies (TOF) with alternative catalysts (e.g., H₃PW₁₂O₄₀) to evaluate performance .

Advanced Research Questions

Q. How to resolve contradictions in reported catalytic activity of this compound across studies?

- Methodological Answer : Systematically compare synthesis methods (e.g., sol-gel vs. precipitation), characterization data (FTIR, TGA), and reaction conditions (solvent polarity, water content). For instance, discrepancies in FFA conversion may arise from residual water in the catalyst, which hydrolyzes esters. Use Karl Fischer titration to quantify moisture and correlate with activity .

Q. What advanced electrochemical techniques characterize charge propagation in solid-state this compound?

- Methodological Answer : Employ solid-state voltammetry with ultramicrodisk electrodes (10–40 μm diameter) to minimize ohmic drop. Use double-potential step chronoamperometry to determine effective diffusion coefficients (D~eff~) of redox species. For H₅BW₁₂O₄₀·xH₂O, D~eff~ ranges from 1.2×10⁻⁷ to 3.5×10⁻⁷ cm²/s, dependent on hydration and crystal defects . Validate via XRD and impedance spectroscopy to link electrochemical behavior with structural properties .

Q. How to optimize this compound’s stability in continuous-flow reactors?

- Methodological Answer : Immobilize the catalyst on mesoporous supports (e.g., SiO₂ or Al₂O₃) to prevent leaching. Monitor stability via inductively coupled plasma (ICP) analysis of effluent streams. For example, alumina-supported this compound retains >85% activity after 10 cycles in esterification, versus <50% for unsupported catalysts . Adjust pore size (2–10 nm) to balance diffusion limitations and active site accessibility .

Q. What statistical frameworks are critical for analyzing kinetic data in this compound-catalyzed reactions?

- Methodological Answer : Apply pseudo-first-order kinetics for initial rate analysis, using Arrhenius plots to determine activation energies (Eₐ). For complex mechanisms (e.g., acid-site poisoning), use multivariate regression or Bayesian inference to deconvolute rate constants. Report confidence intervals and validate models via residual analysis .

特性

InChI |

InChI=1S/BH2O2.H2O.2O.W/c2-1-3;;;;/h2-3H;1H2;;;/q;;;;+1/p-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAVYOCBYILSBZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

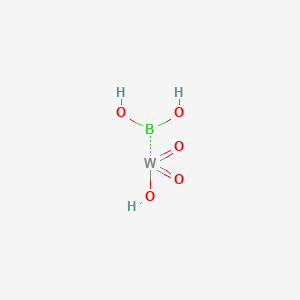

Canonical SMILES |

[B](O)O.O[W](=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH3O5W |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。